Barium periodate

Description

Properties

IUPAC Name |

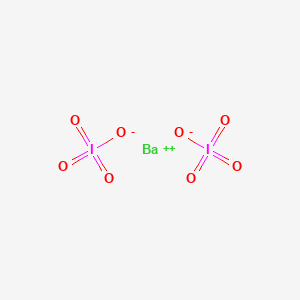

barium(2+);diperiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTZWBSEDRHYPU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(IO4)2, BaI2O8 | |

| Record name | barium periodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160096 | |

| Record name | Barium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-58-6 | |

| Record name | Barium periodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium periodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM PERIODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5M6071BA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of barium periodate (B1199274), a versatile oxidizing agent with applications in various scientific domains. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflows to facilitate understanding and replication.

Introduction

Barium periodate, with the chemical formula Ba(IO₄)₂, is an inorganic salt that exists in various forms, including barium metaperiodate and other periodate complexes such as Ba₅(IO₆)₂. It serves as a potent oxidizing agent and has been utilized in diverse chemical reactions. The synthesis of this compound can be achieved through several pathways, each with distinct advantages and considerations regarding starting materials, reaction conditions, and product purity. This guide will focus on the most common and well-documented synthesis methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Ba(IO₄)₂ |

| Molecular Weight | 519.13 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Sparingly soluble |

| CAS Number | 13718-58-6 |

| Hazard Identification | Oxidizer, Harmful if swallowed or inhaled. |

Synthesis Methodologies

This section details the primary synthetic routes for producing this compound. Each method includes a detailed experimental protocol and a corresponding workflow diagram.

Precipitation from Barium Hydroxide (B78521) and Periodic Acid

This method relies on the neutralization reaction between a soluble barium salt, typically barium hydroxide, and periodic acid to precipitate the sparingly soluble this compound.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in deionized water.

-

Prepare a solution of periodic acid (H₅IO₆) in deionized water. The molar ratio of Ba(OH)₂·8H₂O to H₅IO₆ should be 5:3 for the synthesis of Ba₅I₂O₁₂. For Ba(IO₄)₂, a 1:2 molar ratio is theoretically required.

-

-

Precipitation:

-

Slowly add the periodic acid solution to the barium hydroxide solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, and then decant the supernatant.

-

Wash the precipitate with distilled water to remove any unreacted starting materials and soluble byproducts.

-

Filter the precipitate using a Buchner funnel.

-

Dry the collected this compound in an oven at a temperature of approximately 200°C.

-

Logical Workflow for Precipitation Synthesis:

Caption: Workflow for the synthesis of this compound via precipitation.

Thermal Decomposition of Barium Iodide

This method involves the high-temperature oxidation of barium iodide in the presence of air to yield this compound. This process is reported to be quantitative.

Experimental Protocol:

-

Starting Material:

-

Place anhydrous barium iodide (BaI₂) powder in a suitable crucible (e.g., alumina (B75360) or porcelain).

-

-

Thermal Decomposition:

-

Place the crucible in a furnace.

-

Heat the furnace to 650°C in an air atmosphere.

-

Maintain this temperature for a sufficient duration to ensure complete conversion. The reaction is reported to be quantitative, suggesting that a prolonged heating time will drive the reaction to completion.

-

-

Cooling and Collection:

-

After the heating period, turn off the furnace and allow the crucible to cool to room temperature.

-

The resulting white powder is this compound.

-

Logical Workflow for Thermal Decomposition of Barium Iodide:

Caption: Workflow for the synthesis of this compound via thermal decomposition of barium iodide.

Thermal Decomposition of Barium Iodate (B108269)

The thermal decomposition of barium iodate (Ba(IO₃)₂) at elevated temperatures leads to the formation of a different form of this compound, specifically Ba₅(IO₆)₂.

Experimental Protocol:

-

Starting Material:

-

Place barium iodate (Ba(IO₃)₂) powder in a high-temperature resistant crucible.

-

-

Thermal Decomposition:

-

Heat the crucible in a furnace to a temperature above 580°C.

-

-

Reaction Monitoring and Product Collection:

-

The decomposition reaction results in the formation of Ba₅(IO₆)₂, oxygen gas, and iodine vapor. This should be performed in a well-ventilated area or a fume hood.

-

After the reaction is complete, cool the furnace to room temperature and collect the solid product.

-

Reaction Pathway for Thermal Decomposition of Barium Iodate:

Caption: Reaction pathway for the thermal decomposition of barium iodate.

Quantitative Data Summary

While specific yields and purity levels are highly dependent on the precise experimental conditions and scale, Table 2 provides a qualitative comparison of the synthesis methods.

Table 2: Comparison of this compound Synthesis Methods

| Method | Starting Materials | Key Reaction Condition | Reported Yield | Purity Considerations |

| Precipitation | Barium Hydroxide, Periodic Acid | Room Temperature | High | Requires thorough washing to remove soluble impurities. |

| Thermal Decomposition of Barium Iodide | Barium Iodide | 650°C in Air | Quantitative | Purity of the starting BaI₂ is critical. |

| Thermal Decomposition of Barium Iodate | Barium Iodate | >580°C | Not specified | Produces a different periodate species (Ba₅(IO₆)₂). |

Conclusion

This technical guide has outlined the primary methods for the synthesis of this compound, providing detailed experimental protocols and workflow diagrams. The choice of synthesis method will depend on the desired form of this compound, available starting materials, and equipment. For the synthesis of Ba(IO₄)₂, both the precipitation and the thermal decomposition of barium iodide are effective methods, with the latter being reported as quantitative. The thermal decomposition of barium iodate provides a route to a different periodate compound, Ba₅(IO₆)₂. Researchers should carefully consider the safety precautions, particularly the oxidizing nature of this compound and the potential evolution of hazardous gases during thermal decomposition.

barium periodate chemical properties

An In-depth Technical Guide to the Chemical Properties of Barium Periodate (B1199274)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium periodate, an inorganic salt with the chemical formula Ba(IO₄)₂, is a potent oxidizing agent with applications in chemical synthesis and analysis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, solubility, thermal stability, and reactivity. Detailed methodologies for its general synthesis and analytical determination are presented, alongside safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physicochemical Properties

This compound is a white, granular solid.[3] While a specific melting point has not been determined due to its tendency to decompose at elevated temperatures, thermal analysis provides insight into its stability.[4]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | Ba(IO₄)₂ | [1] |

| Molecular Weight | 519.13 g/mol | [1] |

| CAS Number | 13718-58-6 | [2] |

| Solubility Product (Ksp) | 4.01 x 10⁻⁹ (anhydrous) | [5] |

| 1.67 x 10⁻⁹ (monohydrate) | [5] | |

| Decomposition Onset | Endothermic signals at 370 °C, 500 °C, and 550 °C | [4] |

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a soluble barium salt, such as barium hydroxide (B78521), with periodic acid.[3]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Periodic acid (H₅IO₆)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a saturated aqueous solution of barium hydroxide octahydrate by dissolving the solid in distilled water with gentle heating and stirring.

-

In a separate beaker, prepare an aqueous solution of periodic acid.

-

Slowly add the periodic acid solution to the barium hydroxide solution with continuous stirring. A white precipitate of this compound will form immediately due to its low solubility.

-

Continue stirring for a sufficient period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with copious amounts of distilled water to remove any unreacted starting materials and soluble byproducts.

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 100-120 °C) until a constant weight is achieved.

Stoichiometric Reaction: Ba(OH)₂ + 2H₅IO₆ → Ba(IO₄)₂↓ + 6H₂O

Experimental Protocol: Gravimetric Analysis of Barium

The low solubility of this compound can be utilized for the gravimetric determination of barium in a sample.[6]

Materials:

-

A soluble barium salt sample

-

Periodic acid (H₅IO₆) solution of known concentration

-

Distilled water

-

Analytical balance

-

Beakers

-

Filtration apparatus (e.g., sintered glass crucible)

-

Drying oven

-

Desiccator

Procedure:

-

Accurately weigh a sample of the soluble barium salt and dissolve it in a known volume of distilled water.

-

Heat the solution gently and add a slight excess of a standardized periodic acid solution with constant stirring to precipitate the barium as this compound.

-

Digest the precipitate by keeping the solution hot for a period to encourage the formation of larger, more easily filterable crystals.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate with small portions of cold distilled water to remove any co-precipitated impurities.

-

Dry the crucible and precipitate in a drying oven at 100-120 °C to a constant weight.

-

Cool the crucible in a desiccator before each weighing.

-

From the mass of the this compound precipitate, the mass and percentage of barium in the original sample can be calculated.

Reactivity and Stability

Thermal Decomposition

This compound is thermally unstable at high temperatures. Differential scanning calorimetry (DSC) analysis shows endothermic signals at approximately 370 °C, 500 °C, and 550 °C, indicating a multi-step decomposition process.[4] The ultimate decomposition product upon heating to around 700 °C is barium orthoperiodate (Ba₅I₂O₁₂), which has an orthorhombic crystal structure with the space group Pnma.[4][7]

The overall decomposition reaction can be represented as: 5 Ba(IO₄)₂ (s) → Ba₅(IO₆)₂ (s) + 4 I₂ (g) + 9 O₂ (g)

Caption: Thermal decomposition pathway of this compound.

Oxidizing Properties

As a periodate salt, this compound is a strong oxidizing agent.[1] It is capable of cleaving vicinal diols to form aldehydes and ketones, a reaction known as the Malaprade oxidation.[8][9] This reactivity is a general characteristic of periodates and is utilized in organic synthesis, particularly in carbohydrate chemistry.[10]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound in research and drug development primarily stems from its properties as an oxidizing agent and its low solubility.

-

Organic Synthesis: The cleavage of vicinal diols by periodates is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6] While sodium periodate is more commonly used due to its better solubility in organic co-solvents, this compound can be employed in aqueous systems.

-

Analytical Chemistry: As detailed in the experimental protocol, the quantitative precipitation of this compound allows for the precise gravimetric determination of barium.[6]

-

Biochemistry: Periodate oxidation is a key technique for the structural elucidation and modification of carbohydrates and glycoproteins.[10] The cleavage of vicinal diols in sugar rings can be used to introduce reactive aldehyde groups for labeling or conjugation.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a strong oxidizer and may intensify fires.[1] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid creating dust.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[11][13] Keep the container tightly closed.[11]

-

Incompatibilities: this compound is incompatible with strong reducing agents, combustible materials, and organic compounds.[11]

Conclusion

This compound is a valuable inorganic reagent with distinct chemical properties that make it useful in specific applications within chemical synthesis and analysis. Its strong oxidizing nature, coupled with its low solubility, provides a unique set of characteristics for researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization.

References

- 1. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 99.99 13718-58-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. unige.ch [unige.ch]

- 5. srcollege.edu.in [srcollege.edu.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Barium - ESPI Metals [espimetals.com]

- 8. CHEM 125b - Lecture 31 - Periodate Cleavage, Retrosynthesis, and Green Chemistry | Open Yale Courses [oyc.yale.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. materion.com [materion.com]

- 11. fishersci.com [fishersci.com]

- 12. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]

- 13. integraclear.com [integraclear.com]

Unraveling the Crystal Architecture of Barium Periodates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Barium Periodates

Barium periodates are inorganic compounds composed of barium cations (Ba²⁺) and periodate (B1199274) anions. The periodate anion can exist in various forms, leading to different stoichiometries and crystal structures for barium periodates. The two most common forms are the metaperiodate (IO₄⁻) and the orthoperiodate (IO₆⁵⁻). This guide will primarily focus on the orthoperiodate form, for which detailed crystallographic data has been published.

Crystal Structure of Pentabarium Diperiodate (Ba₅I₂O₁₂)

The crystal structure of pentabarium diperiodate, with the chemical formula Ba₅I₂O₁₂, has been determined from powder X-ray diffraction data.[1][2] This compound is a significant phase observed in the study of barium-iodine-oxygen systems.

Crystallographic Data

The crystallographic data for Ba₅I₂O₁₂ has been determined through Rietveld refinement of powder X-ray diffraction data.[1][2] The key structural parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | Ba₅I₂O₁₂ | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pnma (No. 62) | [1][2] |

| Lattice Parameters | a = 19.7474(2) Å | [1][2] |

| b = 5.9006(1) Å | [1][2] | |

| c = 10.5773(1) Å | [1][2] | |

| Unit Cell Volume | 1232.70(6) ų | [1] |

| Formula Units (Z) | Not explicitly stated, but can be inferred | |

| Calculated Density | Not explicitly stated | |

| R-Bragg | 1.0% | [1][2] |

Structural Description

The crystal structure of Ba₅I₂O₁₂ is characterized by layers of barium and iodine atoms that form nearly pentagonal channels.[1][2] The iodine atoms are at the center of two distinct IO₆ octahedra.[1][2]

Experimental Protocols

Synthesis of Ba₅I₂O₁₂

Two primary methods for the synthesis of Ba₅I₂O₁₂ have been reported:

Method 1: Thermal Decomposition of Barium Iodide A straightforward method involves the thermal decomposition of barium iodide (BaI₂) in the air at 650 °C.[1] This reaction is reported to be quantitative.[1]

Method 2: Precipitation and Calcination This method involves the reaction of aqueous solutions of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) and periodic acid (H₅IO₆) in a 5:3 molar ratio.[1]

-

Solutions of Ba(OH)₂·8H₂O and H₅IO₆ are mixed to form a precipitate.[1]

-

The precipitate is decanted and washed with distilled water.[1]

-

To enhance crystallite size, a small amount of Rb₂O can be added as a mineralizer to the wet precipitate.[1][2]

-

The mixture is dried at 200 °C, resulting in an amorphous powder.[1]

-

The amorphous powder is then heated to approximately 700 °C to form crystalline Ba₅I₂O₁₂.[1]

Crystal Structure Determination

The crystal structure of Ba₅I₂O₁₂ was determined from conventional laboratory X-ray powder diffraction (XRD) data.[1][2]

-

Data Collection: A well-resolved XRD pattern of the powdered sample was obtained.

-

Structure Solution: A real-space structure solution approach was employed to determine the initial crystal structure.[1][2]

-

Structure Refinement: A Rietveld refinement was subsequently performed to refine the structural parameters, including lattice parameters and atomic positions.[1][2]

Barium Metaperiodate (Ba(IO₄)₂): A Note on Available Data

As of the current literature survey, a definitive, experimentally determined crystal structure for barium metaperiodate, Ba(IO₄)₂, is not available. Chemical databases such as PubChem list the compound with the molecular formula BaI₂O₈, but do not provide crystallographic information.

However, insights into the potential crystal structure of Ba(IO₄)₂ can be drawn from isostructural compounds. Barium pertechnetate (B1241340), Ba[TcO₄]₂, has been found to crystallize in the orthorhombic space group Fddd. Given the chemical similarities between the pertechnetate (TcO₄⁻) and periodate (IO₄⁻) anions, it is plausible that Ba(IO₄)₂ could adopt a similar crystal structure. This remains a hypothesis pending experimental verification.

Visualizations

To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and crystal structure determination of Ba₅I₂O₁₂.

Caption: Logical relationship between different forms of this compound and their data availability.

References

An In-depth Technical Guide to the Aqueous Solubility of Barium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of barium periodate (B1199274) [Ba(IO₄)₂]. Due to a lack of specific quantitative solubility data in readily available scientific literature, this document focuses on its qualitative solubility characteristics, outlines detailed experimental protocols for its determination, and provides context by comparing its expected solubility to other barium salts.

Introduction to Barium Periodate

This compound is an inorganic compound with the chemical formula Ba(IO₄)₂. It is a salt consisting of the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). It is known to be a strong oxidizing agent. The anhydrous form of this compound has a molecular weight of 519.13 g/mol . While its properties are not as extensively documented as some other barium salts, it is generally characterized as being sparingly soluble in water.[1] This low solubility is a key characteristic that influences its potential applications and its behavior in aqueous environments.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound, such as its solubility product constant (Ksp) or solubility in grams per 100 mL. However, for context, the following table presents the solubility product constants of other barium salts. This comparison can provide an approximate understanding of this compound's low solubility characteristics.

| Compound Name | Formula | Ksp at 25°C |

| Barium Iodate | Ba(IO₃)₂ | 4.01 x 10⁻⁹ |

| Barium Sulfate | BaSO₄ | 1.08 x 10⁻¹⁰ |

| Barium Carbonate | BaCO₃ | 2.58 x 10⁻⁹ |

| Barium Chromate | BaCrO₄ | 1.17 x 10⁻¹⁰ |

| This compound | Ba(IO₄)₂ | Data not available |

Data sourced from various chemical data collections.

The Ksp values of other sparingly soluble barium salts are on the order of 10⁻⁹ to 10⁻¹⁰, suggesting that this compound is also likely to have a very low solubility product constant.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble salt like this compound can be determined using several established experimental methods. Below are detailed protocols for two common approaches.

Synthesis of this compound (General Approach)

A common method for the synthesis of sparingly soluble salts is through a precipitation reaction. For this compound, this can be achieved by reacting a soluble barium salt with a soluble periodate salt.

Materials:

-

A soluble barium salt (e.g., barium chloride, BaCl₂)

-

A soluble periodate salt (e.g., sodium periodate, NaIO₄ or periodic acid, H₅IO₆)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a saturated solution of the soluble barium salt in deionized water.

-

Prepare a solution of the soluble periodate salt in deionized water.

-

Slowly add the periodate solution to the barium salt solution while stirring continuously. A white precipitate of this compound will form.

-

Continue stirring for a set period to ensure complete precipitation and to allow the system to reach equilibrium.

-

Separate the this compound precipitate from the solution by filtration.

-

Wash the precipitate with small amounts of cold deionized water to remove any soluble impurities.

-

Dry the precipitate in a drying oven at a suitable temperature to obtain solid this compound.

Determination of Solubility by Conductometry

This method relies on the principle that the conductivity of a solution of a sparingly soluble salt is proportional to the concentration of its ions.

Materials:

-

Synthesized this compound

-

Deionized water with very low conductivity

-

Conductivity meter and probe

-

Beaker

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Procedure:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Add an excess of solid this compound to a known volume of deionized water in a beaker.

-

Place the beaker in a thermostatically controlled water bath to maintain a constant temperature (e.g., 25°C).

-

Stir the solution vigorously using a magnetic stirrer to facilitate the dissolution of the salt until the solution is saturated.

-

Allow the undissolved solid to settle.

-

Measure the conductivity of the saturated solution. Ensure that the reading is stable, indicating that equilibrium has been reached.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

The specific conductance of the this compound solution is calculated by subtracting the conductivity of the deionized water from the conductivity of the saturated solution.

-

The molar solubility (S) can then be calculated using the following equation: S = (1000 * κ) / Λ₀ where:

-

κ is the specific conductance of the salt

-

Λ₀ is the molar ionic conductance at infinite dilution (which is the sum of the molar ionic conductances of Ba²⁺ and IO₄⁻ ions, obtainable from literature).

-

-

The solubility product constant (Ksp) can be calculated from the molar solubility. For Ba(IO₄)₂, the dissolution equilibrium is: Ba(IO₄)₂(s) ⇌ Ba²⁺(aq) + 2IO₄⁻(aq) Ksp = [Ba²⁺][IO₄⁻]² = (S)(2S)² = 4S³

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble salt like this compound.

Caption: Workflow for the synthesis and solubility determination of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition of Barium Periodate

Disclaimer: Due to a lack of available scientific literature on the thermal decomposition of barium periodate (B1199274) (Ba(IO₄)₂), this guide utilizes data from its closely related analogue, barium iodate (B108269) (Ba(IO₃)₂), as a proxy. The thermal behavior of barium periodate is expected to follow a similar decomposition pathway, but the precise temperatures, mass losses, and products may differ. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding based on the best available analogous data.

Introduction

This compound is an inorganic salt with the chemical formula Ba(IO₄)₂. As a strong oxidizing agent, its thermal stability is a critical parameter for its handling, storage, and potential applications in various chemical processes. Understanding its decomposition pathway, the nature of its intermediates, and the final products is essential for ensuring safety and process control. This technical guide provides a comprehensive overview of the thermal decomposition of barium iodate, a compound structurally and chemically similar to this compound, to infer the likely thermal behavior of the latter. The analysis is based on data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

The thermal decomposition of barium iodate monohydrate (Ba(IO₃)₂·H₂O) is a multi-stage process. Initially, the compound undergoes dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Stage 1: Dehydration The first stage involves the loss of water of crystallization. This is an endothermic process that results in the formation of anhydrous barium iodate.

Reaction: Ba(IO₃)₂·H₂O(s) → Ba(IO₃)₂(s) + H₂O(g)

Stage 2: Decomposition The anhydrous barium iodate remains stable up to approximately 580°C.[1] Beyond this temperature, it decomposes in a complex process. The primary reaction, known as Rammelsberg's reaction, yields barium paraperiodate (Ba₅(IO₆)₂), iodine (I₂), and oxygen (O₂).[1]

Reaction: 5Ba(IO₃)₂(s) → Ba₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)[1][2]

The following diagram illustrates the proposed decomposition pathway.

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of a sample as a function of temperature. The following table summarizes the key quantitative findings from the thermal analysis of barium iodate monohydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost |

| Dehydration | 160 - 240 | 3.6 - 4.0 | H₂O |

| Decomposition | 640 - 760 | ~54 | I₂ and O₂ |

Table 1: Summary of Quantitative Data from TGA of Barium Iodate Monohydrate.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following sections detail the typical experimental methodologies.

A common method for preparing high-purity single crystals of barium iodate monohydrate for thermal analysis is the gel method.[2]

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃)

-

Acetic acid (CH₃COOH)

-

Barium nitrate (B79036) (Ba(NO₃)₂)

-

Sodium iodate (NaIO₃)

-

Distilled water

Procedure:

-

A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate with acetic acid.

-

One of the reactants, either barium nitrate or sodium iodate, is incorporated into the gel.

-

The gel is allowed to set in a test tube.

-

A solution of the second reactant is carefully poured over the set gel.

-

The reactants diffuse through the gel, and crystals of barium iodate monohydrate form over time.

The following diagram outlines the experimental workflow for the synthesis of barium iodate crystals.

TGA and DTA are performed to study the thermal decomposition of the synthesized crystals.

Instrumentation:

-

A simultaneous TGA/DTA thermal analyzer.

Experimental Conditions:

-

Sample Mass: A precisely weighed amount of the crystalline sample (e.g., 200 mg).

-

Heating Rate: A linear heating rate, typically 10°C/min.

-

Temperature Range: From ambient temperature up to 1000°C.

-

Atmosphere: Typically an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

Procedure:

-

The barium iodate monohydrate sample is placed in the sample crucible of the TGA/DTA instrument.

-

The instrument is programmed with the desired heating rate and temperature range.

-

The analysis is run, and the mass loss (TGA) and temperature difference (DTA) are recorded as a function of temperature.

Crystal Structure

Barium iodate monohydrate has been reported to crystallize in the orthorhombic system with the space group Fdd2.[2] The crystal structure is an important factor influencing its thermal stability and decomposition kinetics.

| Crystal System | Space Group | Lattice Parameters | Formula Units per Cell (Z) |

| Orthorhombic | Fdd2 | a = 7.96 Å, b = 9.01 Å, c = 9.78 Å | 4 |

Table 2: Crystallographic Data for Barium Iodate Monohydrate.[2]

Conclusion

References

An In-depth Technical Guide on the Molecular Weight of Barium Periodate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of barium periodate (B1199274), an inorganic chemical compound. The information is presented to be a reliable reference for laboratory and research applications.

Chemical Identity

Barium periodate is an ionic compound composed of a barium cation (Ba²⁺) and two periodate anions (IO₄⁻). Its chemical formula is represented as Ba(IO₄)₂.[1][2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of barium, iodine, and oxygen.

The formula for the molecular weight is: Molecular Weight = (1 × Atomic Weight of Ba) + (2 × Atomic Weight of I) + (8 × Atomic Weight of O)

The standard atomic weights for these elements are:

Based on these values, the calculated molecular weight is approximately 519.13 g/mol .[1][14]

Data Presentation

The quantitative data for the molecular weight determination of this compound is summarized in the table below for clarity and easy reference.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Barium | Ba | 1 | 137.327[3][4][5] | 137.327 |

| Iodine | I | 2 | 126.90447[7][8][9] | 253.80894 |

| Oxygen | O | 8 | 15.999[11][12][13] | 127.992 |

| Total | Ba(IO₄)₂ | 519.12794 |

Note: The commonly accepted value, rounded to two decimal places, is 519.13 g/mol .[1][14]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Experimental Protocols

Determining the molecular weight of a pure chemical compound like this compound is a theoretical calculation based on the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). Experimental verification can be performed using techniques such as mass spectrometry, but for standard laboratory use, the calculated value is sufficient and considered accurate.

Signaling Pathways

This section is not applicable. This compound is an inorganic salt and is not involved in biological signaling pathways.

References

- 1. This compound = 99.99 13718-58-6 [sigmaaldrich.com]

- 2. This compound formula Ba(IO4)2 | Vizag Chemicals [vizagchemical.com]

- 3. Barium - Wikipedia [en.wikipedia.org]

- 4. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 5. Chemical Elements.com - Barium (Ba) [chemicalelements.com]

- 6. byjus.com [byjus.com]

- 7. Iodine History, Symbol & Properties | Study.com [study.com]

- 8. britannica.com [britannica.com]

- 9. #53 - Iodine - I [hobart.k12.in.us]

- 10. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Barium Periodate for Researchers and Drug Development Professionals

Introduction: Barium periodate (B1199274) is an inorganic compound that exists in multiple forms, primarily as barium metaperiodate (Ba(IO₄)₂) and barium orthoperiodate (Ba₅(IO₆)₂). It serves as a potent oxidizing agent and finds applications in various chemical syntheses, particularly in the oxidative cleavage of vicinal diols. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of barium periodate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is primarily available as barium metaperiodate. The identification and key physicochemical properties of its different forms are summarized below.

| Property | Barium Metaperiodate | Barium Orthoperiodate |

| CAS Number | 13718-58-6[1], 94601-53-3[2][3] | No definitive CAS number found, synthesized via thermal decomposition of barium iodate[4] |

| Molecular Formula | Ba(IO₄)₂[1][5] | Ba₅(IO₆)₂[6][7] |

| Molecular Weight | 519.13 g/mol [1][5][8] | 1133.49 g/mol |

| Appearance | White powder | Data not available |

| Solubility | Relatively insoluble in water | Data not available |

| Decomposition | Decomposes upon heating[4] | Stable up to high temperatures[4] |

| Key Characteristics | Strong oxidizing agent[1] | Can be formed by heating barium iodate[4] |

Synthesis of this compound

Barium Metaperiodate (Ba(IO₄)₂): A common laboratory synthesis of barium metaperiodate involves the reaction of periodic acid with barium hydroxide. The resulting this compound, being relatively insoluble, precipitates from the solution and can be collected by filtration.

Barium Orthoperiodate (Ba₅(IO₆)₂): Barium orthoperiodate can be synthesized through the thermal decomposition of barium iodate (B108269) (Ba(IO₃)₂) at temperatures around 580 °C.[4] This reaction, known as Rammelsberg's reaction, also produces oxygen and iodine as byproducts.[4]

Applications in Research and Development

The primary application of this compound in a research context is as an oxidizing agent, particularly for the selective cleavage of vicinal diols (1,2-diols). This reaction, known as the Malaprade reaction, is a valuable tool in synthetic organic chemistry and for the structural elucidation of carbohydrates.

Oxidative Cleavage of Vicinal Diols

Periodates, including this compound, are used for the oxidative cleavage of the carbon-carbon bond in 1,2-diols, yielding two carbonyl compounds (aldehydes or ketones).[9][10][11][12] The reaction proceeds through a cyclic periodate ester intermediate.[9]

General Reaction Scheme: R¹R²C(OH)-C(OH)R³R⁴ + Ba(IO₄)₂ → R¹R²C=O + R³R⁴C=O + Ba(IO₃)₂ + H₂O

This reaction is highly selective for vicinal diols and can be performed under mild conditions.[9] The choice of solvent can be critical, and while periodate salts are often used in aqueous media, polymer-supported versions can be employed in aprotic solvents.[13][14]

Experimental Protocol: Oxidative Cleavage of a Vicinal Diol

The following is a general experimental protocol for the oxidative cleavage of a vicinal diol using a periodate salt. This can be adapted for use with this compound, taking into account its solubility characteristics.

Materials:

-

Vicinal diol

-

This compound

-

Solvent (e.g., a mixture of an organic solvent like THF or dioxane and water)

-

Stirring apparatus

-

Reaction vessel

-

Analytical tools for monitoring the reaction (e.g., TLC)

-

Work-up and purification supplies

Procedure:

-

Dissolve the vicinal diol in a suitable solvent system in a reaction vessel.

-

Add this compound to the solution. The molar ratio of periodate to diol is typically slightly in excess of 1:1.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess periodate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the resulting aldehyde or ketone product using standard techniques such as column chromatography or distillation.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence in the reviewed literature to suggest a role for this compound in specific biological signaling pathways. Its application is primarily in the realm of chemical synthesis and analysis.

Below is a conceptual workflow for the use of this compound in the structural analysis of a carbohydrate.

Caption: Workflow for Carbohydrate Structural Analysis.

Safety Information

This compound is a strong oxidizing agent and should be handled with care. It can cause skin and eye irritation.[2] It is harmful if swallowed or inhaled.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored away from combustible materials.[1]

Conclusion

This compound, in its various forms, is a valuable oxidizing agent for specific applications in chemical synthesis, particularly the cleavage of vicinal diols. This guide provides a foundational understanding of its properties, synthesis, and a key application, which is of significant interest to researchers in organic chemistry and drug development for the structural analysis and modification of complex molecules. Further research into the specific properties of barium orthoperiodate and the development of more detailed application protocols will continue to enhance its utility in the scientific community.

References

- 1. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Applications of periodate oxidation to some problems of carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositsc.nuczu.edu.ua [repositsc.nuczu.edu.ua]

- 9. Periodate - Wikipedia [en.wikipedia.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Sodium periodate - Wikipedia [en.wikipedia.org]

- 12. Barium iodate - Wikipedia [en.wikipedia.org]

- 13. webqc.org [webqc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Existence of Barium Periodate: A Historical and Technical Deep Dive

For Immediate Release

A comprehensive review of the 19th-century chemical literature reveals the discovery of barium periodate (B1199274), a compound that played a role in the early understanding of higher oxidation states of iodine. Initially identified through precipitation reactions and later synthesized by thermal decomposition, the history of barium periodate is a window into the analytical and synthetic techniques of the era. This technical guide provides an in-depth look at the core discoveries, experimental protocols, and the scientists who first characterized this inorganic salt.

The journey to isolating and understanding this compound began with the discovery of periodic acid (HIO₄) and its salts, the periodates, by Heinrich Gustav Magnus and C. F. Ammermüller in 1833.[1][2][3] This discovery of iodine in its highest oxidation state (+7) paved the way for the investigation of its various metallic salts.

While the exact first synthesis of this compound is not definitively documented in a single landmark paper, early chemical literature points to two primary methods of its preparation: precipitation and thermal decomposition.

The Precipitation Method: The Work of Sugiura and Cross

A key publication in the history of this compound is the 1879 paper by S. Sugiura and C. F. Cross, titled "On the formation of this compound," published in the Journal of the Chemical Society, Transactions. This work described the formation of this compound as a precipitate, a common method for the isolation and study of new inorganic compounds in the 19th century. The insolubility of this compound would have been a critical property facilitating its separation and subsequent analysis.

Experimental Protocol: Precipitation of this compound (Inferred from historical context)

Based on the general analytical practices of the time and the title of the Sugiura and Cross paper, the experimental protocol would have likely involved the following steps:

-

Preparation of a Soluble Periodate Solution: A solution of a soluble periodate salt, such as sodium periodate (NaIO₄) or potassium periodate (KIO₄), would be prepared by dissolving the salt in distilled water.

-

Preparation of a Soluble Barium Salt Solution: A solution of a soluble barium salt, most commonly barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), would be prepared in a similar manner.

-

Precipitation: The barium salt solution would be added to the periodate solution. The low solubility of this compound would cause it to precipitate out of the solution as a solid.

-

Isolation and Purification: The precipitate would be separated from the supernatant liquid by filtration. It would then be washed with distilled water to remove any soluble impurities and subsequently dried.

The logical workflow for this precipitation experiment can be visualized as follows:

The Thermal Decomposition Method: The Rammelsberg Reaction

Another significant early contribution to the synthesis of this compound came from the work of Carl Friedrich Rammelsberg, a prominent 19th-century German chemist. His investigation into the thermal decomposition of barium iodate (B108269) (Ba(IO₃)₂) revealed the formation of this compound. This reaction, now known as Rammelsberg's reaction, demonstrated that heating barium iodate at high temperatures yielded this compound, iodine, and oxygen gas.[4]

Experimental Protocol: Thermal Decomposition of Barium Iodate

The protocol for synthesizing this compound via thermal decomposition is as follows:

-

Starting Material: Crystalline barium iodate (Ba(IO₃)₂) is placed in a crucible suitable for high-temperature reactions.

-

Heating: The crucible containing the barium iodate is heated to a temperature above 580°C.[4]

-

Decomposition: At this elevated temperature, the barium iodate decomposes.

-

Product Formation: The solid residue remaining in the crucible is this compound (Ba₅(IO₆)₂), while iodine (I₂) and oxygen (O₂) are released as gases.

The chemical transformation in this process is represented by the following equation:

5Ba(IO₃)₂ (s) → Ba₅(IO₆)₂ (s) + 4I₂ (g) + 9O₂ (g)[4]

A diagram illustrating the pathway of this thermal decomposition is provided below:

Early Quantitative Data

Quantitative data from the 19th century is scarce and often lacks the precision of modern measurements. However, the key quantitative property that would have been determined is the elemental composition of this compound to confirm its chemical formula. Gravimetric analysis, a cornerstone of 19th-century chemistry, would have been employed. This involved precipitating a known quantity of a barium salt with a periodate solution, carefully weighing the resulting this compound precipitate, and then, through a series of chemical reactions, determining the mass of barium and iodine within the sample.

The low solubility of this compound in water was a crucial property that enabled its use in gravimetric analysis. This characteristic was highlighted in early chemical treatises.

| Property | Observation/Datum (19th Century) | Significance |

| Solubility in Water | Very low | Allowed for its separation and purification by precipitation and its use in gravimetric analysis. |

| Thermal Stability | More stable than other periodates; can be heated to redness without decomposition. | This distinct property, noted in texts like "A Treatise on Chemistry," differentiated it from other periodate salts. |

| Formula | Ba(IO₄)₂ or related orthoperiodate forms | Determined through elemental analysis, likely gravimetric methods. |

Conclusion

The discovery and initial characterization of this compound in the 19th century were the result of the systematic application of precipitation and thermal decomposition techniques. The work of researchers like S. Sugiura, C. F. Cross, and C. F. Rammelsberg provided the foundational knowledge of this compound's synthesis and basic properties. While the experimental protocols and quantitative data of that era may appear rudimentary by today's standards, they were instrumental in advancing the understanding of inorganic chemistry and the behavior of elements in their higher oxidation states. This historical perspective offers valuable insights into the evolution of chemical synthesis and analysis.

References

- 1. A treatise on chemistry. Vol. 1, The non-metallic elements / by Sir H.E. Roscoe & C. Schorlemmer ... | Wellcome Collection [wellcomecollection.org]

- 2. A treatise on chemistry / by H.E. Roscoe and C. Schorlemmer. | Wellcome Collection [preview.wellcomecollection.org]

- 3. echemi.com [echemi.com]

- 4. Barium iodate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physical Properties of Barium Periodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium periodate (B1199274), with the chemical formula Ba(IO₄)₂, is an inorganic salt that garners interest for its oxidizing properties and potential applications in various chemical syntheses. This technical guide provides a comprehensive overview of the known physical properties of barium periodate, offering valuable data for researchers and professionals in chemistry and drug development. The information presented is compiled from various scientific sources and databases.

Core Physical Properties

This compound is a white, solid crystalline powder.[1] As a strong oxidizing agent, it should be handled with care, particularly when in contact with organic compounds.[1] While qualitatively described as relatively insoluble in water, precise solubility data is limited.[1]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that specific experimental values for properties such as density and melting point are not widely reported in the available literature, indicating a potential area for further research.

| Property | Value | Citation(s) |

| Molecular Formula | Ba(IO₄)₂ (or BaI₂O₈) | [2] |

| Molar Mass | 519.13 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility Product (Ksp) | Data not available for this compound. For the related compound, barium iodate (B108269) (Ba(IO₃)₂), the Ksp is 4.01 x 10⁻⁹. | [3] |

| Density | Not explicitly found in literature searches. | |

| Melting Point | Not explicitly found in literature searches. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: IR spectral data for this compound is available and can be used for structural elucidation. The data is typically obtained from a sample mulled in mineral oil.[2]

-

Raman Spectroscopy: FT-Raman spectra of this compound have also been recorded and are available for reference.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a soluble barium salt with periodic acid or a soluble periodate salt. One documented approach involves the conversion of sodium metaperiodate to this compound.[4]

Reaction Workflow:

Caption: A generalized workflow for the synthesis of this compound via precipitation.

Detailed Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble barium salt, such as barium nitrate (B79036) (Ba(NO₃)₂), in deionized water.

-

Prepare a solution of sodium metaperiodate (NaIO₄) in deionized water.

-

-

Precipitation:

-

Slowly add the barium nitrate solution to the sodium metaperiodate solution with constant stirring.

-

A white precipitate of this compound should form due to its low solubility.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound in a desiccator or at a low temperature in an oven.

-

Crystal Structure

Detailed crystallographic data, including the crystal system, space group, and lattice parameters for barium metaperiodate (Ba(IO₄)₂), are not well-documented in the available scientific literature. Research has been conducted on related compounds, such as Ba₅(IO₆)₂, which has an orthorhombic crystal system.[5] However, this information cannot be directly extrapolated to Ba(IO₄)₂. The determination of the precise crystal structure of barium metaperiodate would require further experimental investigation using techniques such as X-ray diffraction (XRD).

Signaling Pathways and Logical Relationships

The primary chemical relationship involving this compound in a synthesis context is its formation through a precipitation reaction. The following diagram illustrates the logical relationship of the ions in solution leading to the formation of the solid product.

Caption: Ionic relationship in the precipitation of this compound.

Conclusion

This technical guide summarizes the currently available information on the physical properties of this compound. While fundamental data such as molecular formula and molar mass are well-established, there are notable gaps in the quantitative physical data, particularly concerning density, melting point, and a precise solubility product. Furthermore, the crystal structure of Ba(IO₄)₂ remains to be fully elucidated. The provided synthesis protocol offers a general guideline, but further experimental work is necessary to establish a detailed and optimized procedure. This document serves as a valuable resource for researchers, highlighting both the known characteristics of this compound and the areas where further investigation is warranted.

References

- 1. This compound | 94601-53-3 [chemicalbook.com]

- 2. This compound | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]

- 4. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Barium Periodate: A Comprehensive Analysis of its Molar Mass

This document provides a detailed guide to understanding the molar mass of barium periodate (B1199274), a key inorganic compound. It is intended for researchers, scientists, and professionals in drug development who require precise data for experimental and developmental applications.

Chemical Formula and Nomenclature

Barium periodate is an ionic compound formed from the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). To achieve a neutral charge, two periodate ions are required to balance the 2+ charge of the single barium ion. Consequently, the chemical formula for this compound is Ba(IO₄)₂.[1][2] The systematic IUPAC name for this compound is barium(2+) diperiodate.[3]

Molar Mass Calculation

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for this compound is as follows:

-

Atomic Mass of Barium (Ba): 137.327 g/mol

-

Atomic Mass of Iodine (I): 126.90447 g/mol

-

Atomic Mass of Oxygen (O): 15.9994 g/mol

The formula Ba(IO₄)₂ contains one barium atom, two iodine atoms, and eight oxygen atoms.[4]

Molar Mass = (1 × Atomic Mass of Ba) + (2 × Atomic Mass of I) + (8 × Atomic Mass of O)

Molar Mass = (1 × 137.327) + (2 × 126.90447) + (8 × 15.9994)

Molar Mass = 137.327 + 253.80894 + 127.9952

Molar Mass = 519.13114 g/mol

The widely accepted molar mass for this compound is approximately 519.13 g/mol .[1][3][5]

Data Presentation

For clarity and comparative purposes, the atomic and molar mass data are summarized in the table below.

| Element (Symbol) | Atomic Mass ( g/mol ) | Number of Atoms in Ba(IO₄)₂ | Total Mass Contribution ( g/mol ) |

| Barium (Ba) | 137.327 | 1 | 137.327 |

| Iodine (I) | 126.90447 | 2 | 253.80894 |

| Oxygen (O) | 15.9994 | 8 | 127.9952 |

| Total Molar Mass | 519.13114 |

Experimental Protocols and Visualization

The determination of molar mass is a fundamental calculation based on established atomic weights and does not involve experimental protocols or signaling pathways. Therefore, detailed methodologies and logical diagrams are not applicable to this specific topic.

Logical Relationship of Molar Mass Calculation

The following diagram illustrates the logical workflow for calculating the molar mass of this compound.

References

Barium Periodate: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

Barium periodate (B1199274) (Ba(IO₄)₂) is a strong oxidizing agent with significant health hazards. While specific toxicological data for barium periodate is limited, a comprehensive understanding of its potential risks can be extrapolated from the known toxicities of its constituent ions: the barium cation (Ba²⁺) and the periodate anion (IO₄⁻). The primary hazards associated with this compound include its properties as a strong oxidizer, acute toxicity upon ingestion or inhalation, and irritation to the skin and eyes. The systemic toxicity of barium is primarily characterized by its ability to induce severe hypokalemia through the blockade of potassium channels, leading to cardiovascular and neuromuscular dysfunction. The periodate ion contributes to toxicity through its potent oxidizing capabilities, which can cause cellular damage. This guide provides an in-depth overview of the known hazards, summarizes available toxicological data for related compounds, outlines standard experimental protocols for toxicity assessment, and presents visual workflows and mechanistic pathways to aid in risk assessment and safe handling.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Signal Word: Danger[2]

Pictograms:

-

Flame over circle (Oxidizer)

-

Exclamation mark (Harmful/Irritant)

Toxicological Data

Acute Toxicity

The acute toxicity of this compound is a function of both the barium and periodate ions.

Barium: The toxicity of barium compounds is largely dependent on their solubility in water and acidic solutions, such as gastric acid.[3] Soluble barium compounds are readily absorbed and can cause severe, and in some cases, lethal effects.

-

Oral: Ingestion of soluble barium salts can lead to symptoms within an hour.[4] A lethal dose in humans is estimated to be in the range of 1 to 30 grams of a soluble barium salt.[4] Toxicity has been observed with as little as 200 mg of a barium salt.[4]

-

Inhalation: Inhalation of barium compound dusts can cause irritation to the respiratory tract.[3] Systemic effects similar to ingestion can occur if a soluble form is inhaled.

Periodate: Studies on other periodate salts, such as sodium and potassium periodate, indicate that they are also harmful if swallowed.

The following tables summarize available acute toxicity data for related compounds.

| Barium Compounds - Acute Oral Toxicity | |||

| Compound | Test Species | LD50 / Lethal Dose | Reference |

| Barium Chloride | Rat | 132-277 mg/kg | [5] |

| Barium Salts (general) | Human | 1-30 g (lethal dose range) | [4] |

| Barium | Rat | 132 mg/kg | [6] |

| Periodate Salts - Acute Oral Toxicity | ||||

| Compound | Test Species | Sex | LD50 (mg/kg) | Reference |

| Potassium Periodate | Rat | Male | 685 | (Not explicitly cited in provided snippets) |

| Female | 732 | (Not explicitly cited in provided snippets) | ||

| Sodium Periodate | Rat | Male | 741 | (Not explicitly cited in provided snippets) |

| Female | 318 | (Not explicitly cited in provided snippets) |

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Barium:

-

Chronic Exposure: Long-term exposure to barium in drinking water has been shown to cause kidney damage (nephropathy) in laboratory animals.[7][8]

-

Genotoxicity: In vitro studies on barium compounds (barium chloride and barium nitrate) have shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in mammalian cells.[9][10]

-

Carcinogenicity: Barium has not been shown to be carcinogenic in humans or animals following oral exposure.[9][11] The U.S. EPA has classified barium as not likely to be carcinogenic to humans following ingestion.[11] Barium chromate, however, is recognized as a human carcinogen.[3]

Periodate:

-

Data on the chronic toxicity, genotoxicity, and carcinogenicity of the periodate ion is not well-documented in the provided search results. As a strong oxidizing agent, it has the potential to cause cellular damage that could lead to long-term effects, but specific studies are needed to confirm this.

Mechanisms of Toxicity

Barium: Potassium Channel Blockade

The primary mechanism of acute barium toxicity is the blockade of potassium channels. Barium ions (Ba²⁺) are similar in size to potassium ions (K⁺) and can enter and block the pore of potassium channels, particularly the inward-rectifier K⁺ channels. This blockade inhibits the efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space. The resulting hypokalemia (low serum potassium) is responsible for many of the acute symptoms of barium poisoning, including muscle weakness, paralysis, and cardiac arrhythmias.

Periodate: Oxidative Stress

Periodates are potent oxidizing agents.[12] Their toxicity is attributed to their ability to induce oxidative stress, leading to damage of cellular components. Periodate can oxidize various biomolecules, including the sulfhydryl (-SH) groups of amino acids in proteins and lipids in cell membranes.[13] This can disrupt protein structure and function and increase membrane permeability, ultimately leading to cell death.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the toxicity of a chemical like this compound.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Principle: These methods evaluate the adverse effects occurring after a single oral administration of the substance. The goal is to determine the dose that causes mortality or evident toxicity.

-

Methodology:

-

Animal Model: Typically, young adult rats (one sex, usually females) are used.[14]

-

Dose Administration: The test substance is administered by gavage. Animals are fasted before dosing.[14]

-

Dose Levels: A stepwise procedure is used with a limited number of animals. The starting dose is chosen based on available information, often 300 mg/kg in the absence of data.[14] Subsequent dose levels are adjusted up or down based on the outcome of the previous dose.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[14]

-

Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathology at necropsy are also recorded.

-

Acute Inhalation Toxicity (OECD 436)

-

Principle: This test determines the toxicity of a substance when inhaled over a short period.

-

Methodology:

-

Animal Model: Young adult rats are the preferred species.[4]

-

Exposure: Animals are exposed to the test substance as a dust, mist, or vapor in an inhalation chamber, typically for 4 hours. Nose-only exposure is preferred for aerosols.[4]

-

Concentrations: A series of fixed concentrations are used in a stepwise manner.

-

Observation Period: Animals are observed for at least 14 days.

-

Endpoints: Mortality, clinical signs, body weight, and gross pathology are evaluated.

-

Skin Irritation/Corrosion (OECD 439 - in vitro)

-

Principle: This in vitro method assesses the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.[11][15]

-

Methodology:

-

Test System: A 3D model of human epidermis is used.[15]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[15]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, then rinsed and incubated.

-

Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[11][15]

-

Eye Irritation/Corrosion (OECD 405)

-

Principle: This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[1]

-

Application: A single dose of the test substance is applied to one eye of the animal; the other eye serves as a control.[1]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.[1][10]

-

Endpoint: The severity and reversibility of the ocular lesions determine the irritation potential.

-

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.[3][16]

-

Methodology:

-

Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

-

Procedure: The bacterial strains are exposed to the test substance and plated on a minimal medium lacking the specific amino acid.

-

Endpoint: The number of revertant colonies is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.

-

Experimental and Risk Assessment Workflow

A logical workflow for assessing the hazards of a new or poorly characterized substance like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Conclusion

This compound presents a significant hazard profile due to its strong oxidizing properties and the inherent toxicity of barium and periodate ions. While specific toxicological data for this compound are lacking, the available information on related substances provides a strong basis for a precautionary approach. Acute exposure can lead to severe health effects, primarily driven by barium-induced hypokalemia. It is imperative that researchers, scientists, and drug development professionals handle this compound with appropriate engineering controls (e.g., fume hood), personal protective equipment (gloves, eye protection, lab coat), and a thorough understanding of the potential risks. The experimental protocols and workflows outlined in this guide provide a framework for conducting a comprehensive hazard assessment should the need arise.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecetoc.org [ecetoc.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Periodate - Wikipedia [en.wikipedia.org]

- 13. Oxidative stress of human erythrocytes by iodate and periodate. Reversible formation of aqueous membrane pores due to SH-group oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. umwelt-online.de [umwelt-online.de]

- 15. senzagen.com [senzagen.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

Methodological & Application

Application Notes and Protocols: The Use of Barium Periodate in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium periodate (B1199274), Ba(IO₄)₂, is a strong oxidizing agent that serves as a valuable reagent in analytical chemistry.[1] Its primary application lies in the selective oxidation of organic compounds, a property shared with other periodate salts. This document provides detailed application notes and protocols for a proposed spectrophotometric method for the determination of catecholamines, utilizing barium periodate as the oxidant. The protocols are based on established methods for periodate-based analysis of catecholamines.

Principle of the Method

The analytical method is based on the oxidation of catecholamines by this compound in a controlled environment. The periodate ion specifically cleaves the vicinal diol group present in the catecholamine structure, leading to the formation of a colored product. The intensity of the color, which is directly proportional to the concentration of the catecholamine, is then measured spectrophotometrically. This allows for the quantitative determination of the analyte in a given sample.

Application: Spectrophotometric Determination of Catecholamines

This application note details a proposed method for the quantification of catecholamine drugs (e.g., dopamine, methyldopa, levodopa) in pharmaceutical formulations.

Key Experimental Parameters

A summary of the key quantitative data and optimal conditions, based on similar studies with other periodate salts, is presented in the table below. These parameters would require experimental verification for this compound.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | Analyte-dependent (typically 450-500 nm) |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Molar Absorptivity (ε) | Analyte-dependent |

| Limit of Detection (LOD) | Analyte-dependent |

| Limit of Quantification (LOQ) | Analyte-dependent |

| Optimal pH | 4.0 |

| Reaction Time | 5 - 10 minutes |

| Stoichiometry (Catecholamine:Periodate) | To be determined experimentally |

Experimental Protocol

This protocol outlines the step-by-step procedure for the spectrophotometric determination of a catecholamine using this compound.

Materials and Reagents

-

This compound (Ba(IO₄)₂) Solution (0.01 M): Accurately weigh 0.519 g of this compound and dissolve it in 100 mL of deionized water.

-

Catecholamine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the catecholamine standard and dissolve it in 100 mL of deionized water.

-

Acetate (B1210297) Buffer (pH 4.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

-

Pharmaceutical Sample Solution: Prepare a solution of the pharmaceutical formulation containing the catecholamine of interest to a final concentration within the expected linear range. This may involve grinding tablets, dissolving the powder, and filtering to remove excipients.

-

Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the desired wavelength.

-

Volumetric flasks and pipettes.

Preparation of Calibration Curve

-

Pipette aliquots of the catecholamine standard stock solution (ranging from 0.1 to 2.0 mL) into a series of 10 mL volumetric flasks.

-

To each flask, add 2.0 mL of acetate buffer (pH 4.0).

-

Add 1.0 mL of the 0.01 M this compound solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-